5-O-(3'-O-Glucosylcaffeoyl)quinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-(3’-O-Glucosylcaffeoyl)quinic acid is a phenolic compound found in the leaves of Ilex glabra L. Gray (Aquifoliaceae) . This compound is known for its potential biological activities and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(3’-O-Glucosylcaffeoyl)quinic acid involves the esterification of quinic acid with caffeic acid, followed by glycosylation. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the esterification and glycosylation processes .
Industrial Production Methods
the extraction from natural sources, such as the leaves of Ilex glabra, is a common method .
Chemical Reactions Analysis
Types of Reactions
5-O-(3’-O-Glucosylcaffeoyl)quinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of 5-O-(3’-O-Glucosylcaffeoyl)quinic acid .
Scientific Research Applications
5-O-(3’-O-Glucosylcaffeoyl)quinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic compounds and their reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural product-based formulations and supplements.
Mechanism of Action
The mechanism of action of 5-O-(3’-O-Glucosylcaffeoyl)quinic acid involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may inhibit certain enzymes and pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-O-Caffeoylquinic acid
- 3,5-Di-O-Caffeoylquinic acid
- Feruloylquinic acid
Uniqueness
5-O-(3’-O-Glucosylcaffeoyl)quinic acid is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and stability compared to other similar compounds .
Properties
Molecular Formula |
C22H28O14 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m1/s1 |
InChI Key |
ABXYVNGLNANCOI-NSGBDHDDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.